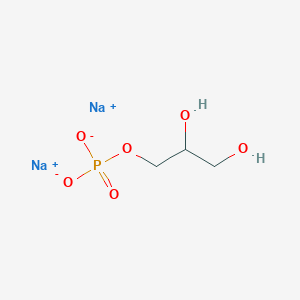
Sodium glycerophosphate
描述
甘油磷酸钠是一种有机磷酸盐,通常用作补充体内磷酸盐水平的药物。它通常通过静脉输液给药,并以其在治疗低磷血症中的作用而闻名。 该化合物是甘油 1- 和 2- 磷酸二钠的混合物,易溶于水 .
准备方法
合成路线和反应条件: 甘油磷酸钠的制备涉及在碳酸钠存在下,甘油与磷酸的酯化反应。反应通常在 120-145°C 的温度范围和 0.4-0.5 MPa 的压力下进行。反应期间的 pH 值控制在 3.0-5.5 之间。酯化后,将混合物用纯净水稀释,然后加入氢氧化钠将 pH 值调节至 8.0-11.0。 最终产品通过脱色和分离游离甘油获得 .
工业生产方法: 甘油磷酸钠的工业生产方法通常涉及类似的步骤,但规模更大。该过程包括使用大型酯化反应器和连续监测反应条件以确保高产率和纯度。 最终产品通常结晶并纯化以满足药用标准 .
化学反应分析
反应类型: 甘油磷酸钠会发生各种化学反应,包括水解,其中它被分解成无机磷酸盐和甘油。 该反应在体内由血清碱性磷酸酶催化 .
常见试剂和条件:
水解: 由碱性磷酸酶催化。
酯化: 涉及在碳酸钠存在下,甘油和磷酸。
形成的主要产物:
水解: 无机磷酸盐和甘油。
酯化: 甘油磷酸钠.
科学研究应用
Parenteral Nutrition
Overview
NaGP serves as a vital component in parenteral nutrition (PN), particularly for patients who are unable to meet their nutritional needs through oral intake. It is used to supply phosphorus, which is crucial for various metabolic processes, including energy metabolism and bone health.
Clinical Indications
NaGP is indicated for use in both adult and pediatric patients as a supplement to parenteral nutrition. It addresses the daily requirements for phosphate without the precipitation issues associated with inorganic phosphate salts like potassium phosphate.
Case Study: Use in Extremely Low Birth Weight Infants
A retrospective cohort study evaluated the impact of NaGP on mineral metabolism in extremely low birth weight (ELBW) infants. The study compared 95 infants treated with potassium phosphate to 77 infants treated with NaGP. Key findings included:
- Increased Mineral Intake : The NaGP group showed significantly higher calcium (Ca) and phosphorus (P) intake.
- Improved Serum Levels : After 14 days, serum Ca and P levels were significantly higher in the NaGP group compared to the potassium phosphate group.
- Reduced Morbidity : The NaGP group had lower incidences of hypophosphatemia and related complications such as bronchopulmonary dysplasia .
Mineral Metabolism
Role in Bone Health
Phosphorus is essential for maintaining bone density and overall skeletal health. NaGP's solubility allows for better absorption and utilization compared to traditional inorganic phosphates, which can precipitate when mixed with calcium or magnesium.
Study on Phosphate Supplementation
Research indicates that using NaGP in PN solutions can enhance mineral metabolism by providing a more stable source of phosphorus. In a clinical setting, this has been shown to improve outcomes related to bone density and mineral balance, particularly in vulnerable populations like preterm infants .
Pharmaceutical Formulations
Stability and Compatibility
NaGP is favored in pharmaceutical formulations due to its stability and compatibility with other compounds. It has been shown to be physically compatible with calcium chloride in PN solutions, allowing healthcare providers to reduce aluminum exposure while maintaining effective nutrient delivery .
Table 1: Comparison of Phosphate Sources in Parenteral Nutrition
| Phosphate Source | Solubility | Precipitation Risk | Clinical Use |
|---|---|---|---|
| This compound | High | Low | Preferred for ELBW infants |
| Potassium Phosphate | Moderate | High | Commonly used but risk of precipitation |
| Calcium Gluconate | High | Moderate | Used with caution due to aluminum load |
Table 2: Clinical Outcomes of this compound vs. Potassium Phosphate
| Outcome Measure | NaGP Group (n=77) | K3PO4 Group (n=95) | Significance |
|---|---|---|---|
| Serum Calcium after 14 days (mg/dL) | Higher | Lower | p < 0.05 |
| Serum Phosphorus after 14 days (mg/dL) | Higher | Lower | p < 0.01 |
| Incidence of Hypophosphatemia (%) | Lower | Higher | p < 0.05 |
作用机制
甘油磷酸钠充当无机磷酸盐的供体。给药后,它被血清碱性磷酸酶水解,释放无机磷酸盐和甘油。 然后,无机磷酸盐被用于各种生化途径,包括 ATP 合成和细胞能量产生 .
类似化合物:
- 磷酸一钾
- 磷酸二钾
- 磷酸钠
比较: 甘油磷酸钠由于其作为磷酸盐供体和甘油来源的双重作用而独一无二。与其他磷酸盐不同,它同时提供磷酸盐和甘油,这在某些医学和生化应用中可能是有益的。 其高溶解度和稳定性使其成为静脉制剂的首选 .
相似化合物的比较
- Monopotassium phosphate
- Dipotassium phosphate
- Sodium phosphate
Comparison: Sodium glycerophosphate is unique due to its dual role as a phosphate donor and a glycerol source. Unlike other phosphate salts, it provides both phosphate and glycerol, which can be beneficial in certain medical and biochemical applications. Its high solubility and stability also make it a preferred choice in intravenous formulations .
属性
Key on ui mechanism of action |
Sodium glycerophosphate acts as a donor of inorganic phosphate. See [DB09413] for a description of phosphate's role in the body. |
|---|---|
CAS 编号 |
1555-56-2 |
分子式 |
C3H9NaO6P |
分子量 |
195.06 g/mol |
IUPAC 名称 |
disodium;2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C3H9O6P.Na/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8); |
InChI 键 |
KANLKAYGXGSUJC-UHFFFAOYSA-N |
SMILES |
C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
规范 SMILES |
C(C(COP(=O)(O)O)O)O.[Na] |
Key on ui other cas no. |
1334-74-3 1555-56-2 |
物理描述 |
Solid; [Sigma-Aldrich MSDS] |
相关CAS编号 |
95648-81-0 |
溶解度 |
Soluble |
同义词 |
1-phosphoglycerol alpha-glycerophosphate alpha-glycerophosphoric acid alpha-glycerophosphoric acid, (DL)-isomer alpha-glycerophosphoric acid, (R)-isomer alpha-glycerophosphoric acid, (S)-isomer alpha-glycerophosphoric acid, 1,2,3-propanetriol-1-(18)O,3-(dihydrogen phosphate)-labeled alpha-glycerophosphoric acid, 1,2,3-propanetriol-2-(18)O,3-(dihydrogen phosphate)-labeled alpha-glycerophosphoric acid, calcium salt alpha-glycerophosphoric acid, disodium salt alpha-glycerophosphoric acid, disodium salt (+-)-isomer alpha-glycerophosphoric acid, disodium salt hexahydrate(+-)-isomer alpha-glycerophosphoric acid, Fe salt alpha-glycerophosphoric acid, Fe(+3) salt (3:2) alpha-glycerophosphoric acid, monocalcium salt alpha-glycerophosphoric acid, monocalcium salt (S)-isomer alpha-glycerophosphoric acid, monomagnesium salt alpha-glycerophosphoric acid, sodium salt disodium glycerophosphate glycerol 1-phosphate glycerol 3-phosphate sodium glycerophosphate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















